2-Phenyl-3-pyrrol-1-ylchromen-4-one
Description
2-Phenyl-3-pyrrol-1-ylchromen-4-one is a chromen-4-one derivative characterized by a phenyl group at position 2 and a pyrrole ring at position 3 of its core structure. Chromen-4-one scaffolds are widely studied in medicinal chemistry due to their diverse biological activities, including kinase inhibition, anti-inflammatory, and anticancer properties . The substitution pattern on the chromenone core significantly influences physicochemical properties (e.g., solubility, melting point) and pharmacological behavior.
Properties
CAS No. |
107792-81-4 |
|---|---|
Molecular Formula |
C19H13NO2 |
Molecular Weight |
287.3 g/mol |
IUPAC Name |
2-phenyl-3-pyrrol-1-ylchromen-4-one |
InChI |
InChI=1S/C19H13NO2/c21-18-15-10-4-5-11-16(15)22-19(14-8-2-1-3-9-14)17(18)20-12-6-7-13-20/h1-13H |
InChI Key |
FELSABUXASHGRC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)N4C=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)N4C=CC=C4 |
Synonyms |
4H-1-Benzopyran-4-one,2-phenyl-3-(1H-pyrrol-1-yl)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs from the evidence include pyrazolo-pyrimidine and pyridine-substituted chromenones. These compounds share the chromen-4-one backbone but differ in substituents, which modulate their properties.
Table 1: Physicochemical Comparison
*Calculated molecular weight based on structure.
Key Observations :
- Melting Points : The target compound’s predicted melting point is likely higher than Example 84 (122–124°C) due to its simpler, less bulky substituents, which may enhance crystallinity. Example 64’s high melting point (303–306°C) suggests strong intermolecular interactions from its fused pyrazolo-pyrimidine group .
Table 2: Functional Group Impact on Activity
| Substituent Type | Example Compound | Proposed Role |
|---|---|---|
| Pyrrole (C3) | Target | Enhances π-π stacking with receptors |
| Fluorine | Example 64 | Increases electronegativity, stability |
| Isopropoxy | Example 84 | Improves solubility |
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